1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . Additionally, solvent-free conditions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-carboxylic acid: Similar in structure but lacks the dimethyl substitutions.
2-methyl-1H-imidazole-4-carboxylic acid: Contains a single methyl group instead of two.
1,2,4-triazole: Another five-membered heterocycle with three nitrogen atoms.
Uniqueness
1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets .
Properties
CAS No. |
2613388-78-4 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
1,2-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-7-5(6(9)10)3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
InChI Key |
XGFPAEDEVWFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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